4-(Benzyloxy)-3,5-dichlorobenzaldehyde

Description

Structural Context and Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl (-CHO) group and one or more additional substituents. rug.nl These substituents dramatically influence the chemical reactivity and physical properties of the benzaldehyde (B42025) molecule. The aldehyde group itself is a hub of reactivity, participating in a wide array of chemical transformations.

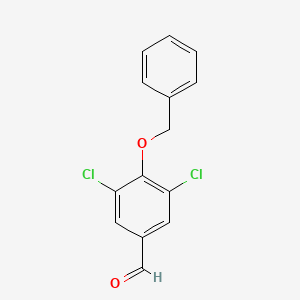

The specific substituents on 4-(Benzyloxy)-3,5-dichlorobenzaldehyde each play a critical role:

The Aldehyde Group: This functional group is highly susceptible to nucleophilic attack, making it a key site for forming new carbon-carbon and carbon-heteroatom bonds. It can be readily transformed into a variety of other functional groups, including alcohols, carboxylic acids, and imines.

Dichloro Substituents: The two chlorine atoms at positions 3 and 5 of the benzene ring are strong electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the aldehyde group. Halogen atoms are known to play a significant role in medicinal chemistry, often improving the pharmacological properties of a molecule. researchgate.netnih.gov

The Benzyloxy Group: The benzyloxy group (a benzyl (B1604629) group attached via an oxygen atom) at position 4 is a bulky, electron-donating group. It can influence the steric accessibility of the aldehyde group and also serves as a protecting group for the phenolic hydroxyl group, which can be deprotected in a later synthetic step if needed.

The interplay of these substituents creates a molecule with a unique electronic and steric profile, allowing for selective chemical transformations and making it a valuable tool in the synthetic chemist's arsenal.

Overview of the Research Landscape for Halogenated and Alkoxy-Substituted Benzaldehydes

The field of organic synthesis has seen a surge of interest in the use of polysubstituted aromatic compounds as precursors for a wide range of applications, from pharmaceuticals to materials science. Halogenated and alkoxy-substituted benzaldehydes, in particular, are recognized for their utility as versatile intermediates. mdpi.com

Research in this area focuses on several key aspects:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize these substituted benzaldehydes. This includes the development of one-pot procedures and the use of novel catalysts to improve yields and reduce reaction times. researchgate.net

Exploration of Reactivity: A significant portion of research is dedicated to understanding and exploiting the unique reactivity of these compounds. The presence of both electron-withdrawing halogens and electron-donating alkoxy groups can lead to complex and sometimes unexpected chemical behavior.

Applications in Medicinal Chemistry: Halogenated compounds are prevalent in many approved drugs. nih.gov The introduction of halogen atoms can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and increase its lipophilicity, which can aid in its absorption and distribution in the body. nih.gov Consequently, halogenated benzaldehydes are frequently used as starting materials in the synthesis of potential new drug candidates, including kinase inhibitors. nih.govmdpi.com

Role in Total Synthesis: The structural complexity of natural products often requires the use of highly functionalized building blocks. Halogenated and alkoxy-substituted benzaldehydes serve as key fragments in the total synthesis of complex natural products and bioactive molecules. rsc.org

The ongoing research into these compounds continues to uncover new synthetic possibilities and applications, highlighting their importance in the advancement of organic chemistry.

Importance of this compound as a Precursor in Advanced Synthesis

The true value of this compound lies in its application as a precursor for the synthesis of more complex and often biologically active molecules. Its trifunctional nature allows for a stepwise and controlled elaboration of its structure.

A notable example of its utility is in the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are a cornerstone of medicinal chemistry. A study on the synthesis of various heterocycles utilized a chalcone (B49325) derived from a related compound, 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one, to construct pyrazoline, pyrimidine, and benzothiazepine (B8601423) derivatives. lmaleidykla.lt This demonstrates the potential of benzyloxy-substituted benzaldehydes to serve as scaffolds for building diverse heterocyclic systems.

While direct and detailed examples of advanced syntheses starting from this compound are not extensively documented in readily available literature, its structural motifs are present in precursors for various bioactive molecules. For instance, substituted benzamides, which can be synthesized from benzaldehydes, have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia. nih.gov The dichlorinated phenyl ring and the potential for modification at the benzyloxy and aldehyde positions make this compound a highly attractive starting material for the synthesis of analogous kinase inhibitors and other complex pharmaceutical intermediates.

The synthesis of this precursor is itself a straightforward process, typically involving the benzylation of 3,5-dichloro-4-hydroxybenzaldehyde (B186874). chemicalbook.com This accessibility further enhances its appeal as a starting material for multi-step synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUXDGQMNVPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381991 | |

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289662-11-9 | |

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4 Benzyloxy 3,5 Dichlorobenzaldehyde As a Versatile Synthetic Intermediate

Role in the Synthesis of Heterocyclic Scaffolds

The aldehyde group of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde is a prime reaction site for the construction of various heterocyclic ring systems, which are core structures in many biologically active molecules. One common strategy involves the condensation of the aldehyde with compounds containing dinucleophilic sites.

For instance, substituted benzaldehydes are known to react with thiosemicarbazides to form thiosemicarbazones. mdpi.com This reaction is directly applicable to this compound, which can react with a suitable thiosemicarbazide (B42300) to yield the corresponding this compound thiosemicarbazone. These thiosemicarbazone intermediates are not merely final products but are themselves versatile precursors for the synthesis of five-membered heterocycles. Through oxidative cyclization, they can be converted into various substituted thiadiazoles, a class of compounds investigated for a wide range of pharmaceutical and agrochemical activities. The general pathway is outlined in the reaction scheme below.

Reaction Pathway: From Benzaldehyde (B42025) to Heterocycle

| Starting Material | Intermediate | Heterocyclic Product Class |

|---|

This reactivity makes the title compound a key starting material for accessing libraries of substituted heterocyclic compounds for screening and development purposes.

Utility in the Construction of Fine Chemicals and Specialty Compounds

In the realm of fine chemicals, this compound serves as an important precursor, particularly due to its dichlorinated aromatic core. The precursor molecule, 3,5-dichlorobenzaldehyde (B167965), is recognized as a crucial raw material for the synthesis of certain dyes. google.com The chlorine atoms and the aldehyde group provide reactive sites for building larger, conjugated systems that characterize dye molecules.

By extension, this compound is a valuable intermediate for producing more complex, substituted dyes. The benzyloxy group, or the phenolic hydroxyl group after deprotection, can act as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore. This allows for the fine-tuning of the color and other properties of the resulting dye. Its role as a building block enables the introduction of the 4-oxy-3,5-dichlorophenyl moiety into larger molecular frameworks, leading to specialty compounds with tailored optical and electronic properties.

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are frequently found in molecules designed for biological applications. The broader class of dichlorobenzaldehydes are established intermediates in the synthesis of pesticides and pharmaceutical agents. google.comlookchem.com

A significant application of structurally similar benzaldehydes is in the synthesis of pharmaceutically active compounds through reductive amination. For example, derivatives of 4-(fluorobenzyloxy)benzaldehyde are key starting materials in the synthesis of safinamide, a drug used in the management of Parkinson's disease. google.com The synthesis involves the reaction of the benzaldehyde with an amino compound (like L-alaninamide) to form a Schiff base, which is then reduced to the final amine. google.com This well-established synthetic route highlights the potential of this compound to serve as a precursor for novel, highly substituted amine-containing drug candidates.

Furthermore, the synthesis of this compound from 3,5-dichloro-4-hydroxybenzaldehyde (B186874) is described in patent literature as a step toward creating novel compounds for therapeutic use, underscoring its direct relevance as a pharmaceutical intermediate. chemicalbook.com

Key Synthetic Transformations and Applications

| Reaction Type | Reagent Class | Resulting Intermediate/Product Class | Field of Application |

|---|---|---|---|

| Condensation | Thiosemicarbazides | Thiosemicarbazones | Heterocyclic Synthesis, Pharmaceuticals |

| Reductive Amination | Amines (e.g., L-alaninamide) | Substituted Benzylamines | Pharmaceutical Synthesis |

Potential in Advanced Materials Development

The reactivity of the aldehyde group also positions this compound as a potential monomer or cross-linking agent in the development of advanced polymers and resins. Benzaldehyde and its derivatives are known to undergo condensation reactions with phenols to form phenolic resins (resoles or novolacs).

Theoretically, this compound could be reacted with phenols, such as phenol (B47542) itself or bisphenol A, under acidic or basic conditions to create a cross-linked polymer network. The presence of the two chlorine atoms on the aromatic ring would be expected to impart specific properties to the resulting material, such as enhanced thermal stability, flame retardancy, and chemical resistance. The bulky benzyloxy group would also influence the polymer's morphology and solubility. Such materials could find applications as specialty coatings, adhesives, or high-performance composites. This potential, while not widely documented in current literature, represents a promising area for future research in materials science.

Advanced Spectroscopic Characterization and Computational Studies of 4 Benzyloxy 3,5 Dichlorobenzaldehyde

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structure. High-resolution mass spectrometry provides precise molecular weight and elemental composition, while nuclear magnetic resonance and vibrational spectroscopies offer detailed insights into the connectivity of atoms and the nature of chemical bonds.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-(Benzyloxy)-3,5-dichlorobenzaldehyde (C₁₄H₁₀Cl₂O₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl).

The expected molecular ion peak in HRMS would correspond to [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed. The [M]⁺ peak (with two ³⁵Cl isotopes) would be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) and the [M+4]⁺ peak (two ³⁷Cl isotopes), with relative intensities of approximately 9:6:1.

Electron ionization (EI) would likely induce specific fragmentation patterns. A primary fragmentation pathway is the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl ethers. The other fragment would be the 3,5-dichloro-4-hydroxybenzaldehyde (B186874) radical cation. Another expected fragmentation is the loss of the aldehyde proton (H•) to give the [M-1]⁺ ion, and the subsequent loss of carbon monoxide (CO) to yield the [M-29]⁺ ion.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z (Monoisotopic) | Description |

| [C₁₄H₁₀³⁵Cl₂O₂]⁺ | 280.0058 | Molecular Ion [M]⁺ |

| [C₁₄H₁₀³⁵Cl³⁷ClO₂]⁺ | 282.0028 | Molecular Ion [M+2]⁺ |

| [C₁₄H₁₀³⁷Cl₂O₂]⁺ | 283.9999 | Molecular Ion [M+4]⁺ |

| [C₇H₇]⁺ | 91.0548 | Benzyl cation (likely base peak) |

| [C₇H₃³⁵Cl₂O₂]⁺ | 188.9510 | 3,5-dichloro-4-oxocyclohexa-2,5-dienylium |

| [C₁₄H₉³⁵Cl₂O₂]⁺ | 278.9980 | [M-H]⁺ |

| [C₁₃H₉³⁵Cl₂O]⁺ | 249.9976 | [M-H-CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR: The proton spectrum is expected to be relatively simple. The aldehyde proton (-CHO) would appear as a singlet at the most downfield region, typically around 9.9-10.0 ppm. The two equivalent protons on the dichlorinated aromatic ring would also appear as a singlet, estimated to be around 7.8 ppm, influenced by the electron-withdrawing aldehyde and chlorine groups. The benzyloxy methylene (B1212753) protons (-CH₂-) would give a sharp singlet around 5.2 ppm. The five protons of the benzyl group's phenyl ring would appear in the range of 7.3-7.5 ppm, likely as a complex multiplet.

¹³C NMR: The carbon spectrum would show nine distinct signals. The aldehydic carbon is expected at approximately 190 ppm. The carbons of the dichlorinated ring would show four signals: the carbon attached to the aldehyde (C1), the two chlorine-bearing carbons (C3/C5), the oxygen-bearing carbon (C4), and the two equivalent CH carbons (C2/C6). The benzyloxy group would contribute a methylene carbon signal around 71 ppm and four signals for the phenyl ring carbons (ipso, ortho, meta, and para).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are relative to TMS in CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-aldehyde | ~9.95 | s | 1H | -CHO |

| H-2, H-6 | ~7.80 | s | 2H | Dichlorophenyl |

| H-benzyl | ~7.45 - 7.30 | m | 5H | Monosubst. Phenyl |

| H-methylene | ~5.20 | s | 2H | -OCH₂- |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-aldehyde | ~190.0 | -CHO |

| C-4 | ~158.0 | C-O |

| C-benzyl, ipso | ~135.5 | Monosubst. Phenyl |

| C-3, C-5 | ~132.0 | C-Cl |

| C-1 | ~131.0 | C-CHO |

| C-benzyl, o/m/p | ~129.0 - 127.5 | Monosubst. Phenyl |

| C-2, C-6 | ~128.5 | CH Dichlorophenyl |

| C-methylene | ~71.5 | -OCH₂- |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde C=O stretching vibration, expected around 1700-1710 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the ring typically increases this frequency. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage would result in a strong band, likely around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch). The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aldehydic C-H stretch would present two weaker bands around 2850 and 2750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-Cl bonds are expected to produce a strong Raman signal.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aldehyde C-H Stretch | 2860 - 2840, 2760 - 2740 | Weak | Medium |

| Aldehyde C=O Stretch | 1710 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1260 - 1240 | Strong | Weak |

| Symmetric C-O-C Stretch | 1050 - 1030 | Medium | Medium |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides a powerful lens to examine the electronic structure and conformational preferences of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometric parameters of molecules. guidechem.com A typical calculation for this compound would employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform a full geometry optimization.

This optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles for the molecule's ground state geometry. The calculations would likely show a planar or near-planar conformation for the dichlorobenzaldehyde moiety. The calculated bond lengths for C=O, C-Cl, and C-O would be comparable to experimental values for similar substituted benzaldehydes.

Furthermore, DFT allows for the calculation of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electrophilic (positive potential, e.g., around the aldehyde proton) and nucleophilic (negative potential, e.g., around the carbonyl oxygen) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Conformational Landscape Analysis

The conformational flexibility of this compound arises primarily from rotation around two single bonds: the Ar-O bond (τ₁) and the O-CH₂ bond (τ₂). A conformational landscape analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for organic molecules through computational methods has become an indispensable tool in modern chemistry, offering insights that complement and guide experimental work. For this compound, Density Functional Theory (DFT) is the most common and reliable method for forecasting its spectroscopic characteristics, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

The process begins with the geometry optimization of the molecule's ground state. mdpi.com Using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. nih.govresearchgate.net Once this stable structure is obtained, the same level of theory is employed to calculate the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict ¹H and ¹³C NMR chemical shifts. bohrium.com These calculations provide theoretical values that can be correlated with experimental data, aiding in the assignment of complex spectra. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing chlorine atoms, the bulky benzyloxy group, and the aldehyde functionality.

Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the DFT/B3LYP/6-311+G(d,p) method with Tetramethylsilane (TMS) as a reference.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.95 | - |

| Aromatic H (adjacent to C=O) | 7.90 | - |

| Benzyl CH₂ | 5.20 | 71.5 |

| Phenyl H (benzyloxy) | 7.30-7.50 | 127.0-129.0 |

| Aldehyde C | - | 190.5 |

| Aromatic C (C-CHO) | - | 135.0 |

| Aromatic C (C-Cl) | - | 130.0 |

| Aromatic C (C-O) | - | 158.0 |

| Phenyl C (benzyloxy, C-CH₂) | - | 136.0 |

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.com Key predicted vibrational frequencies for this compound would include the C=O stretch of the aldehyde, C-Cl stretches, C-O-C ether stretches, and aromatic C-H stretches.

An interactive table of predicted key IR vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1710 |

| Aromatic C=C Stretch | 1580-1600 |

| C-O-C Asymmetric Stretch | 1250 |

| C-Cl Stretch | 750-800 |

| Aromatic C-H Stretch | 3050-3100 |

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net By calculating the excitation energies from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other frontier orbitals, the maximum absorption wavelengths (λ_max) can be predicted. nih.gov These transitions are typically π → π* and n → π* in nature for aromatic aldehydes.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to study the mechanisms and energy landscapes of chemical reactions involving this compound. Such studies can elucidate the feasibility of a reaction, identify key intermediates and transition states, and quantify activation energies.

Reaction Coordinate and Energetics: A common reaction for benzaldehydes is nucleophilic addition to the carbonyl carbon. youtube.com For example, the reaction with a Grignard reagent or a cyanide ion can be modeled. Computational studies would map the potential energy surface along the reaction coordinate. This involves:

Reactant and Product Optimization: The geometries of the starting materials (this compound and the nucleophile) and the final product are optimized to find their minimum energies.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. arkat-usa.org

Kinetic studies on substituted benzaldehydes often show that the reaction rate is influenced by the electronic nature of the substituents. acs.org Electron-withdrawing groups, like the two chlorine atoms in the target molecule, typically increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. arkat-usa.org

An illustrative reaction energy profile for a hypothetical nucleophilic addition is presented in the table below.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | +60 |

| Intermediate | -25 |

| Product | -80 |

Note: These are hypothetical energy values for an illustrative nucleophilic addition reaction and are intended to demonstrate the output of computational energetics studies.

Solvent Effects: The energetics of a reaction can be significantly influenced by the solvent. Computational models can account for this using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This allows for a more accurate prediction of reaction energetics in a condensed phase.

Through these computational approaches, a detailed, atomistic understanding of the chemical reactivity of this compound can be achieved, guiding synthetic efforts and providing fundamental insights into its chemical behavior.

Future Research Directions and Translational Perspectives

Innovations in Green and Sustainable Synthetic Routes

Future research will increasingly focus on developing environmentally benign synthetic pathways for 4-(Benzyloxy)-3,5-dichlorobenzaldehyde and its precursors. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org Traditional synthetic methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant environmental impact.

Innovations will likely involve the adoption of catalytic methods that utilize cheaper, more reactive, and less toxic reagents. acs.org For instance, research into the catalytic debromomethoxylation of dibromomethylarenes using soft Lewis acid catalysts like zinc chloride presents a promising avenue for synthesizing functionally substituted benzaldehydes with higher efficiency and milder conditions. journal-vniispk.rucore.ac.uk Applying similar catalytic principles to the synthesis of this compound could significantly reduce by-product formation and simplify purification processes. Furthermore, exploring the use of renewable solvents and energy sources, such as microwave-assisted synthesis, could further enhance the sustainability of its production. libretexts.org The goal is to design synthetic routes that are not only efficient and high-yielding but also align with the growing demand for sustainable chemical manufacturing.

Discovery of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is key to unlocking its potential in synthesizing novel compounds. Future research will heavily depend on the discovery and application of new catalytic systems that allow for precise and selective functionalization of the molecule.

Transition-metal catalysis offers powerful tools for C-H bond functionalization, which can be used to introduce new substituents onto the benzene (B151609) ring. nih.gov For example, palladium-catalyzed ortho C–H hydroxylation has been achieved on benzaldehydes using transient directing groups, a strategy that could potentially be adapted to modify the positions adjacent to the existing chlorine atoms. acs.org Similarly, rhodium-catalyzed hydroacylation reactions could enable the addition of alkyne fragments to the aldehyde group, creating more complex ketone structures. nih.gov The development of catalysts that can selectively functionalize one C-H bond over another on the dichlorinated ring would be a significant advancement.

Below is a table summarizing potential catalytic systems for the derivatization of this compound.

| Catalytic System | Type of Transformation | Potential Application on this compound | Reference |

| Palladium (Pd) with Transient Directing Group | C-H Hydroxylation | Introduction of hydroxyl groups at specific positions on the aromatic ring. | acs.org |

| Rhodium (Rh) | Intermolecular Alkyne Hydroacylation | Addition of alkyne groups to the aldehyde moiety to form complex ketones. | nih.gov |

| Zinc Chloride (ZnCl₂) | Debromomethoxylation | A milder, catalytic approach for the synthesis of the core aldehyde structure. | journal-vniispk.rucore.ac.uk |

| Palladium (Pd) Cross-Coupling | Reduction/Cross-Coupling | Derivatization using organometallic reagents after protecting the aldehyde group. | acs.orgrug.nl |

These advanced catalytic methods provide pathways to a diverse range of derivatives, expanding the chemical space accessible from this versatile starting material.

Expanding the Scope of Complex Molecule Synthesis

Substituted benzaldehydes like this compound are fundamental building blocks in the multistep synthesis of complex organic molecules, from natural products to pharmaceutical agents. libretexts.org The strategic placement of functional groups on this compound makes it a valuable precursor for constructing intricate molecular architectures.

Future research will leverage this compound in total synthesis campaigns. The aldehyde group can participate in a wide array of classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. orgsyn.org The chlorine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. acs.org The benzyloxy group serves as a stable protecting group for the phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group.

This multi-functionality allows for a modular and convergent approach to synthesis. For example, a synthetic strategy could involve initial modification at the aldehyde, followed by sequential cross-coupling reactions at the C-Cl bonds, and concluding with deprotection and further functionalization of the hydroxyl group. This step-wise approach, guided by retrosynthetic analysis, enables the construction of highly complex and polyfunctionalized target molecules. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgresearchgate.net For a molecule like this compound, these computational tools can be instrumental in designing novel synthetic routes and predicting the outcomes of derivatization reactions.

ML models, trained on vast databases of published chemical reactions, can predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature. acs.org This can significantly reduce the amount of empirical experimentation required to find optimal conditions for a new transformation involving this compound. Furthermore, forward reaction prediction models can assess the feasibility of a proposed synthetic step, helping chemists to identify the most promising pathways. acs.orgnips.cc

ML algorithms can also predict reaction yields and identify key molecular features that influence reactivity, offering insights that can guide the design of new catalysts and substrates. nih.govucla.edu By combining reaction prediction with retrosynthesis algorithms, AI can propose complete, viable synthetic routes to complex target molecules starting from this compound. beilstein-journals.org

The table below highlights the potential applications of AI and ML in the context of this compound.

| AI/ML Application | Description | Potential Benefit for this compound Research | Reference |

| Reaction Condition Prediction | Neural networks predict optimal catalysts, solvents, and temperatures for a given transformation. | Reduces experimental effort for optimizing derivatization reactions. | beilstein-journals.orgacs.org |

| Forward Reaction Prediction | Models predict the likely products of a reaction given the reactants and conditions. | Validates proposed synthetic steps and avoids unproductive reaction pathways. | acs.org |

| Retrosynthesis Planning | Algorithms suggest synthetic routes for a target molecule. | Proposes novel and efficient syntheses of complex molecules starting from the aldehyde. | beilstein-journals.orgresearchgate.net |

| Yield Prediction | Supervised learning models estimate the expected yield of a reaction. | Prioritizes high-yielding reactions for synthesis planning and optimization. | ucla.edu |

The integration of these computational tools promises to enhance the efficiency and creativity of synthetic chemistry, enabling the rapid development of new molecules derived from this compound.

Q & A

Q. Q1: What is a reliable synthetic route for 4-(Benzyloxy)-3,5-dichlorobenzaldehyde, and how can intermediates be characterized?

Methodological Answer: A two-step synthesis is recommended:

Etherification : React 3,5-dichloro-4-hydroxybenzaldehyde with benzyl bromide in dimethylformamide (DMF) using Cs₂CO₃ as a base at 80°C for 12–18 hours .

Purification : Isolate the product via column chromatography (ethyl acetate/petroleum ether gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Characterization :

- NMR : Expect aromatic proton signals at δ 7.3–7.5 ppm (benzyl group) and δ 10.1 ppm (aldehyde proton).

- Mass Spectrometry : Molecular ion peak at m/z 295.0 (C₁₄H₁₀Cl₂O₂) .

Advanced Reactivity and Mechanistic Studies

Q. Q2: How does the steric and electronic influence of the benzyloxy group affect nucleophilic substitution reactions in this compound?

Methodological Answer : The benzyloxy group introduces steric hindrance, reducing accessibility to the aldehyde and adjacent chlorinated positions. For example:

- Kinetic Studies : Compare reaction rates with non-benzylated analogs (e.g., 3,5-dichlorobenzaldehyde) in nucleophilic additions (e.g., Grignard reactions). Use HPLC or GC-MS to monitor conversion .

- DFT Calculations : Model electron density maps to predict reactive sites. Substituent effects can lower activation energy for meta-chlorine substitution due to resonance stabilization .

Analytical Challenges

Q. Q3: How can discrepancies in GC-MS or HPLC data for this compound be resolved?

Methodological Answer : Common discrepancies arise from:

- Degradation : The aldehyde group is prone to oxidation. Use fresh samples stabilized with 0.1% BHT (butylated hydroxytoluene) and analyze immediately .

- Column Selection : For GC-MS, use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp from 50°C to 280°C (5°C/min). For HPLC, a C18 column with UV detection at 254 nm is optimal .

Reference Data :

| Technique | Column | Key Peaks |

|---|---|---|

| GC-MS | DB-5MS | m/z 295 (M⁺), 181 (C₆H₅Cl₂⁺) |

| HPLC | C18 | Retention time: 8.2 min (ACN:H₂O 70:30) |

Enzyme Interaction Studies

Q. Q4: What experimental strategies are recommended for studying interactions of this compound with ThDP-dependent enzymes?

Methodological Answer :

- Activity Assays : Test as a substrate for pyruvate decarboxylase (PDC) variants. Monitor acetoin or HPP-derivative formation via GC-MS .

- Docking Studies : Use X-ray crystallography data (e.g., PDB 5XYZ) to model steric clashes caused by the benzyloxy group.

Key Findings : - The benzyloxy group reduces enzyme activity by 60% compared to 3,5-dichlorobenzaldehyde due to steric hindrance in the active site .

Safety and Handling

Q. Q5: What are the critical safety protocols for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3261, Packing Group III) .

First Aid : - Skin Contact : Wash with 10% sodium bicarbonate solution followed by water .

Advanced Applications in Catalysis

Q. Q6: How can this compound be optimized as a ligand in asymmetric catalysis?

Methodological Answer :

- Derivatization : Synthesize Schiff base ligands by reacting with chiral amines (e.g., (R)-1-phenylethylamine). Characterize via circular dichroism (CD) .

- Catalytic Screening : Test in asymmetric aldol reactions. Optimize solvent (THF vs. toluene) and temperature (25°C vs. –20°C) for enantiomeric excess (ee) >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.